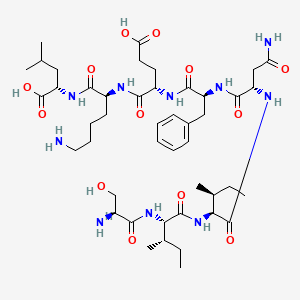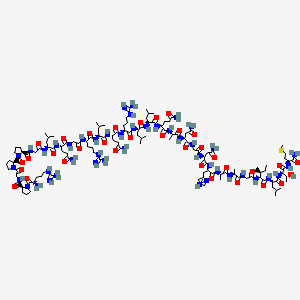
149997-91-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 149997-91-1 is also known as HSV-gB2 (498 - 505) or SER-SER-ILE-GLU-PHE-ALA-ARG-LEU . It is an immunodominant epitope from the herpes simplex virus (HSV) glycoprotein B residues 498-505 .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 922.04 and is soluble in water when the pH is adjusted to 3 with HCl .
Wissenschaftliche Forschungsanwendungen
1. Software Development Challenges in Scientific Research
Scientific research applications often face challenges in development, use, and maintenance due to the traditional approach of writing scientific software from scratch. This results in complexities that can be mitigated by adopting modern software frameworks and toolkits, enhancing programming productivity and facilitating grid-enabled applications (Appelbe et al., 2007).
2. Enhancing Reproducibility and Collaboration in Research
The Reproducible Research Standard (RRS) is proposed to address the challenges in sharing scientific scholarship, including code, data structures, and documentation. RRS aims to ensure attribution and facilitate sharing, thus promoting reproducible scientific investigation and greater collaboration (Stodden, 2009).
3. Influence of Patent Applications on Scientific Innovation
Patent applications, particularly in the realm of science and technology innovation, serve as crucial indicators and drivers. The number of patent applications, in conjunction with other factors like research and development spending, significantly influences scientific innovation (安 小桐, 2016).
4. The Relationship Between Scientific Productivity and Patenting
Italian academic inventors' scientific productivity indicates no trade-off between publishing and patenting. A positive correlation between patenting and publishing is observed, suggesting that patenting can enhance scientific productivity, particularly when patents are associated with industry partnerships (Breschi et al., 2007).
5. Data Sharing Practices in Scientific Research
Data sharing is crucial for scientific research, but challenges such as insufficient time and lack of funding inhibit widespread practice. Researchers express satisfaction with short-term data management but face difficulties in long-term data preservation. Enhanced institutional support and proper data management practices are essential (Tenopir et al., 2011).
6. Crowdsourcing in Scientific Research
Crowdsourcing in scientific research presents an alternative to traditional research methodologies. It maximizes resources, promotes inclusiveness, and increases rigor and reliability. This approach allows tackling ambitious projects and accelerates scientific progress through large-scale collaboration (Uhlmann et al., 2019).
7. Transparency and Integrity in Scientific Publications
Advocating for transparency in authorship responsibilities, this approach aligns with the growing trend of openness in scientific publishing. It promotes integrity and clarity in the research process, ensuring that author contributions and responsibilities are explicitly stated and understood (McNutt et al., 2017).
8. Licensing and Legal Challenges in Scientific Software Development
The development and dissemination of scientific software entail navigating complex legal landscapes. Understanding software licensing is vital for scientists to ensure their software's broad availability and legal compliance (Morin et al., 2012).
9. The Impact of Patents and Data Sharing on Public Science
The evolving legal and technological landscape in patents and data sharing significantly influences scientific research, particularly in biomedical fields. This evolution raises questions about the role of government funding and the norms of scientific data sharing (Eisenberg, 2006).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
149997-91-1 |
|---|---|
Produktname |
149997-91-1 |
Molekularformel |
C₄₁H₆₇N₁₁O₁₃ |
Molekulargewicht |
922.04 |
Sequenz |
One Letter Code: SSIEFARL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







